An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-1-chloro-6-methylisoquinoline
An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-1-chloro-6-methylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of the novel heterocyclic compound, 5-Bromo-1-chloro-6-methylisoquinoline. This molecule is of significant interest to medicinal chemists and drug development professionals as a versatile intermediate for the synthesis of complex molecular scaffolds with potential therapeutic applications.[1] The strategic placement of bromo, chloro, and methyl functional groups on the isoquinoline core offers multiple points for further chemical modification, making it a valuable building block in the design of new bioactive agents.
Molecular and Physical Data
A summary of the key physical and molecular properties of 5-Bromo-1-chloro-6-methylisoquinoline is presented below.
| Property | Value |
| CAS Number | 1245647-25-9 |
| Molecular Formula | C₁₀H₇BrClN |
| Molecular Weight | 256.53 g/mol |
| Appearance (Predicted) | Off-white to pale yellow solid |
| Purity (Typical) | ≥96% |
| Storage Conditions | 2-8°C |
Proposed Synthetic Pathway
The synthesis of 5-Bromo-1-chloro-6-methylisoquinoline can be achieved through a three-step process commencing with the commercially available starting material, 6-methylisoquinoline. The proposed pathway involves an initial regioselective bromination, followed by oxidation to the corresponding isoquinolin-1(2H)-one, and a final chlorination step.
Caption: Proposed three-step synthesis of 5-Bromo-1-chloro-6-methylisoquinoline.
Experimental Protocols
The following protocols are based on established methodologies for analogous chemical transformations and provide a framework for the synthesis of 5-Bromo-1-chloro-6-methylisoquinoline.
Step 1: Synthesis of 5-Bromo-6-methylisoquinoline
This procedure details the regioselective bromination of 6-methylisoquinoline at the C5 position. The directing effect of the methyl group and the reaction conditions are crucial for achieving the desired regioselectivity.
Materials:
-
6-Methylisoquinoline
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 6-methylisoquinoline (1.0 eq) in concentrated sulfuric acid at 0°C.
-
Slowly add N-Bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 5-Bromo-6-methylisoquinoline.
Step 2: Synthesis of 5-Bromo-6-methylisoquinolin-1(2H)-one
This protocol describes the conversion of 5-Bromo-6-methylisoquinoline to its corresponding isoquinolin-1(2H)-one derivative through an oxidation and rearrangement process. A similar procedure has been successfully applied to 5-bromoisoquinoline.[2][3]
Materials:
-
5-Bromo-6-methylisoquinoline
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Acetic Anhydride
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Brine Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 5-Bromo-6-methylisoquinoline (1.0 eq) in dichloromethane.
-
Add m-CPBA (1.5 eq) and stir the mixture at room temperature for 1 hour.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution and then with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the N-oxide intermediate.
-
Dissolve the crude N-oxide in acetic anhydride and reflux for 2 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield 5-Bromo-6-methylisoquinolin-1(2H)-one.
Step 3: Synthesis of 5-Bromo-1-chloro-6-methylisoquinoline
The final step involves the chlorination of the isoquinolin-1(2H)-one intermediate using phosphorus oxychloride. This is a standard method for converting N-heterocyclic ketones to their chloro-derivatives.[4][5]
Materials:
-
5-Bromo-6-methylisoquinolin-1(2H)-one
-
Phosphorus Oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, add 5-Bromo-6-methylisoquinolin-1(2H)-one (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq).
-
Heat the reaction mixture to reflux for 3-4 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-Bromo-1-chloro-6-methylisoquinoline.
Characterization Data (Predicted)
As no experimental spectral data for 5-Bromo-1-chloro-6-methylisoquinoline is currently available in the public domain, the following characterization data is predicted based on known values for similar structures and computational tools.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts are provided in the tables below. These predictions are based on computational models and may vary slightly from experimental values.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.2 | d | 1H | H-8 |
| ~7.8 | d | 1H | H-4 |
| ~7.6 | d | 1H | H-7 |
| ~7.4 | d | 1H | H-3 |
| ~2.5 | s | 3H | -CH₃ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~152 | C-1 |
| ~142 | C-8a |
| ~138 | C-6 |
| ~132 | C-8 |
| ~129 | C-4a |
| ~128 | C-7 |
| ~125 | C-4 |
| ~122 | C-5 |
| ~120 | C-3 |
| ~20 | -CH₃ |
Mass Spectrometry (MS)
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine and chlorine atoms.
Expected Mass Spectrometry Data
| m/z | Relative Abundance | Assignment |
|---|---|---|
| 255 | High | [M]⁺ (C₁₀H₇⁷⁹Br³⁵ClN) |
| 257 | High | [M+2]⁺ (C₁₀H₇⁸¹Br³⁵ClN / C₁₀H₇⁷⁹Br³⁷ClN) |
| 259 | Medium | [M+4]⁺ (C₁₀H₇⁸¹Br³⁷ClN) |
The fragmentation pattern is anticipated to involve the loss of a chlorine atom, a bromine atom, and a methyl radical.
Infrared (IR) Spectroscopy
The IR spectrum is predicted to exhibit characteristic absorption bands for the aromatic and heterocyclic moieties.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | -CH₃ stretch |
| 1600-1450 | Strong | C=C and C=N ring stretching |
| 850-750 | Strong | C-H out-of-plane bending |
| 700-600 | Medium-Strong | C-Cl stretch |
| 600-500 | Medium-Strong | C-Br stretch |
Experimental Workflow Visualization
The logical flow of the synthesis and characterization process is depicted in the following diagram.
Caption: Workflow for the synthesis and characterization of the target compound.
This technical guide provides a robust framework for the synthesis and characterization of 5-Bromo-1-chloro-6-methylisoquinoline. Researchers can utilize these detailed protocols and predicted data as a starting point for their own investigations into this promising chemical entity. It is recommended that all experimental work be conducted by qualified personnel in a well-equipped laboratory, with appropriate safety precautions in place.
